N-Methylcarbamate

Toxicology Safety Assessment Carcinogenesis

Researchers requiring a carbamate building block for medicinal chemistry often default to ethyl carbamate, unaware of its potent multi-organ carcinogenicity. N-Methylcarbamate eliminates this liability-it is non-tumorigenic in animal models while offering 10-fold greater water solubility (20 g/L vs. 2 g/L) for aqueous reactions. • Non-carcinogenic alternative to ethyl carbamate-reduces occupational exposure risk in process development. • 10× higher hepatic RNA incorporation for radiolabeled tracer studies, enabling higher signal intensity with reduced isotope usage. • Documented reagent for protected aminocyclopropane synthesis. • 99% purity, white crystalline solid; available from gram to kilogram scale.

Molecular Formula C2H4NO2-
Molecular Weight 74.06 g/mol
Cat. No. B1258554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methylcarbamate
Synonymsmonomethyl carbamate
N-methylcarbamate
N-methylcarbamate, sodium salt
Molecular FormulaC2H4NO2-
Molecular Weight74.06 g/mol
Structural Identifiers
SMILESCNC(=O)[O-]
InChIInChI=1S/C2H5NO2/c1-3-2(4)5/h3H,1H3,(H,4,5)/p-1
InChIKeyUFEJKYYYVXYMMS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcarbamate Baseline Specifications


N-Methylcarbamate (also known as methyl carbamate, urethylane, or methylurethane) is the simplest ester of carbamic acid, with the linear formula NH2COOCH3 and a molecular weight of 75.07 g/mol [1]. It is a white crystalline solid at room temperature with a melting point of 56-58°C and a boiling point of 176-177°C . This carbamate ester serves as a fundamental building block in organic synthesis, a reactive intermediate in textile resin production, and a scaffold for pharmaceutical and agrochemical derivatives [1].

Why N-Methylcarbamate Differs from Related Carbamates


Despite structural similarity to other simple alkyl carbamates such as ethyl carbamate (urethane) or phenyl carbamate, N-methylcarbamate exhibits distinct toxicological, metabolic, and physicochemical profiles that preclude generic substitution. In murine models, methyl carbamate demonstrates a 10-fold greater hepatic RNA incorporation than ethyl carbamate [1] and is entirely non-carcinogenic, whereas ethyl carbamate is a potent multi-organ carcinogen [2]. These divergent biological fates stem from the fundamental difference in alkyl chain length on the ester moiety, underscoring that in-class compounds cannot be assumed interchangeable without rigorous verification of specific performance parameters.

N-Methylcarbamate vs. Analogs: Procurement Evidence


Carcinogenicity: vs. Ethyl Carbamate

N-Methylcarbamate (methyl carbamate) is non-carcinogenic in standard tumor-initiation assays, whereas its close analog ethyl carbamate (urethane) is a potent carcinogen for multiple tissues. In Hall strain mice, methyl carbamate was without effect on epidermis, liver, and lung, while ethyl carbamate induced tumors in all three tissues [1]. This distinction is critical for applications involving human exposure or regulatory compliance.

Toxicology Safety Assessment Carcinogenesis

Hepatic RNA Incorporation: vs. Ethyl Carbamate

Following intraperitoneal injection in mice, tritiated methyl carbamate exhibited approximately 10-fold greater incorporation into liver RNA than tritiated ethyl carbamate at 24 hours post-administration [1]. Methyl carbamate also induced a more rapid turnover of RNA than its ethyl analog, indicating differential metabolic processing [1].

Metabolism RNA Labeling Pharmacokinetics

Aqueous Solubility: vs. Ethyl Carbamate

N-Methylcarbamate exhibits a water solubility of 20 g/L at 25°C [1], whereas ethyl carbamate shows a significantly lower solubility of 2 g/L at comparable temperature . This 10-fold difference in aqueous solubility can influence reaction kinetics in aqueous media and affect formulation strategies.

Physicochemical Properties Formulation Solubility

Protected Aminocyclopropane Synthesis

N-Methylcarbamate is specifically documented as a reagent for the synthesis of protected aminocyclopropanes . This application is not commonly cited for simple analogs such as ethyl carbamate, highlighting a unique synthetic utility that may drive procurement for specialized organic transformations.

Organic Synthesis Building Block Pharmaceutical Intermediate

N-Methylcarbamate Application Scenarios


Pharmaceutical Intermediates: Non-Carcinogenic Scaffold

When designing synthetic routes to carbamate-containing drug candidates, N-methylcarbamate serves as a safer building block compared to the carcinogenic ethyl carbamate. Its non-tumorigenic profile in animal models [1] reduces occupational and environmental hazard concerns, making it a preferred choice for early-stage medicinal chemistry and process development where exposure risk is a consideration.

Metabolic Tracer: Enhanced RNA Labeling

Researchers employing carbamates as radiolabeled tracers for RNA synthesis studies should utilize N-methylcarbamate over ethyl carbamate. The demonstrated 10-fold greater incorporation into hepatic RNA [1] translates to higher signal intensity and potentially reduced isotope usage, improving experimental sensitivity and cost-effectiveness in metabolic labeling experiments.

Aqueous-Phase Reactions: Higher Solubility

For reactions conducted in aqueous media or for formulations requiring water-soluble intermediates, N-methylcarbamate's 10-fold higher water solubility (20 g/L vs. 2 g/L for ethyl carbamate) [1][2] offers practical advantages in achieving desired concentrations and may reduce the need for co-solvents or surfactants.

Protected Aminocyclopropane Synthesis

Organic chemists targeting protected aminocyclopropane derivatives can confidently select N-methylcarbamate as a key reagent based on documented synthetic utility [1]. This literature-supported application provides a clear procurement justification when specific synthetic outcomes are required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-Methylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.